Benzamide, N-[(diethylamino)thioxomethyl]-3,5-dinitro-
Description
Benzamide, N-[(diethylamino)thioxomethyl]-3,5-dinitro- is a substituted benzamide derivative characterized by a 3,5-dinitro-substituted benzene ring and a diethylamino thioxomethyl (-N-(C=S)N(CH₂CH₃)₂) group attached to the amide nitrogen. This compound belongs to a class of thiourea derivatives, which are notable for their diverse biological activities, including antimicrobial properties . The electron-withdrawing nitro groups at the 3,5-positions of the benzene ring likely enhance electrophilic reactivity and influence interactions with biological targets, while the thioxo (C=S) moiety may improve hydrogen-bonding capacity and metabolic stability.
Structural studies of similar compounds (e.g., N-[(arylamino)thioxomethyl] derivatives) suggest that the diethylamino group contributes to solubility in organic solvents and modulates lipophilicity, which is critical for membrane penetration in antimicrobial applications . The molecular formula of this compound is inferred as C₁₂H₁₅N₅O₄S, with a molecular weight of approximately 349.35 g/mol (calculated based on analogous structures).
Properties
CAS No. |
642954-57-2 |
|---|---|
Molecular Formula |
C12H14N4O5S |
Molecular Weight |
326.33 g/mol |
IUPAC Name |
N-(diethylcarbamothioyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C12H14N4O5S/c1-3-14(4-2)12(22)13-11(17)8-5-9(15(18)19)7-10(6-8)16(20)21/h5-7H,3-4H2,1-2H3,(H,13,17,22) |
InChI Key |
GLAOLXXZDHCPGS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[(diethylamino)thioxomethyl]-3,5-dinitro- typically involves the acylation of the corresponding S-dialkylthiocarbamoyl-substituted sulfenamides. This process is followed by cyclization with dehydration in a strong acidic medium . The reaction conditions often require precise control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for better control over reaction parameters and can lead to more efficient production processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[(diethylamino)thioxomethyl]-3,5-dinitro- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The nitro groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various amines, hydroxylated derivatives, and substituted benzamides. The specific products depend on the reaction conditions and the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Enzyme Inhibition :
- Recent studies have highlighted the role of benzamide derivatives in inhibiting key enzymes involved in neurodegenerative diseases. For example, compounds similar to benzamide, N-[(diethylamino)thioxomethyl]-3,5-dinitro- have been shown to inhibit acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are targets for Alzheimer's disease treatment .
- Case Study : A study published in MDPI demonstrated that certain benzamide derivatives exhibited IC₅₀ values in the low micromolar range against AChE, indicating their potential as therapeutic agents .
-
Antifungal Activity :
- Benzamide derivatives have been noted for their antifungal properties. Research has shown that these compounds can effectively combat various fungal pathogens, making them valuable in agricultural applications .
- Case Study : In a pharmacological evaluation, a specific benzamide analogue was identified as having significant antifungal activity against Candida species, suggesting its potential use in treating fungal infections .
Agrochemical Applications
- Pesticide Development :
- The structural characteristics of benzamide, N-[(diethylamino)thioxomethyl]-3,5-dinitro- make it a candidate for developing novel agrochemicals. Its ability to interact with biological systems can be harnessed to create effective pesticides or herbicides.
- Research Insight : Recent patents describe methods for formulating high-load agricultural products that incorporate benzamide derivatives as active ingredients, enhancing their efficacy against pests while minimizing environmental impact .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Benzamide, N-[(diethylamino)thioxomethyl]-3,5-dinitro- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit bacterial growth by targeting essential bacterial enzymes, thereby disrupting their metabolic processes .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Nitro vs. Chloro Groups: The target compound’s 3,5-dinitro groups differ from the 3,5-dichloro substituents in N-[(arylamino)thioxomethyl]-3,5-dichlorobenzo[b]thiophene-2-carboxamide. Nitro groups are stronger electron-withdrawing groups, which may enhance electrophilic interactions with microbial enzymes compared to chloro substituents. This distinction correlates with the target compound’s broader antimicrobial spectrum .
- Thioxomethyl vs.
Molecular Weight and Solubility
- The diethylamino thioxomethyl group in the target compound increases its molecular weight (~349 g/mol) compared to simpler analogs like N-(1-methylpropyl)-3,5-dinitrobenzamide (267 g/mol). Higher molecular weight may reduce aqueous solubility but enhance lipid membrane penetration, favoring antimicrobial efficacy .
Biological Activity
Benzamide derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, N-[(diethylamino)thioxomethyl]-3,5-dinitro- is particularly noteworthy for its potential therapeutic applications, especially in treating tuberculosis and neurodegenerative disorders. This article reviews the biological activity of this compound, focusing on its anti-tubercular properties and other pharmacological effects.
1. Antitubercular Activity
Recent studies have highlighted the effectiveness of benzamide derivatives as anti-tubercular agents. Specifically, compounds derived from the 3,5-dinitrobenzamide scaffold have shown promising results against Mycobacterium tuberculosis (M. tuberculosis).
1.1 In Vitro Activity Against M. tuberculosis
A study identified several N-benzyl 3,5-dinitrobenzamides with potent activity against both drug-susceptible and multidrug-resistant strains of M. tuberculosis. The Minimum Inhibitory Concentration (MIC) values for these compounds were remarkably low:
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| D5 | 0.0625 | Drug-susceptible strain |
| D6 | <0.016 | Multidrug-resistant strain |
| D7 | <0.125 | Multidrug-resistant strain |
| D12 | <0.125 | Multidrug-resistant strain |
Compound D6 was noted for its favorable pharmacokinetic profile and safety, suggesting it as a lead candidate for further development in antitubercular drug discovery .
2. Neuroprotective and Cognitive Enhancing Properties
Benzamide derivatives have also been investigated for their neuroprotective properties, particularly in relation to Alzheimer's disease.
2.1 Anti-Alzheimer Activity
Research has shown that certain benzamide compounds exhibit significant inhibitory activity against acetylcholinesterase (AChE), an enzyme linked to Alzheimer's pathology. For instance, compounds with a benzamide core demonstrated varying levels of AChE inhibition:
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| Compound A | 0.046 | AChE Inhibitor |
| Compound B | 1.83 | AChE Inhibitor |
| Compound C | 9.01 | BACE1 Inhibitor |
These findings indicate that modifications to the benzamide structure can enhance its efficacy against neurodegenerative diseases .
3. Other Biological Activities
In addition to their antitubercular and neuroprotective effects, benzamide derivatives have been evaluated for various other biological activities:
3.1 Anti-Fatigue and Urease Inhibition
Several studies have reported that benzamide derivatives possess anti-fatigue properties and can inhibit urease activity:
- Anti-Fatigue Activity: Compounds showed improved swimming times in fatigue models compared to controls.
- Urease Inhibition: Compound 3a exhibited an IC50 of 4.51 μM, indicating strong urease inhibitory activity.
These activities suggest potential applications in treating metabolic disorders and enhancing physical performance .
3.2 Antioxidant Activity
The antioxidant capacity of benzamide derivatives was assessed using the DPPH radical scavenging method. While some compounds showed moderate activity, overall results indicated limited antioxidant potential compared to other classes of compounds .
4. Conclusion
The compound Benzamide, N-[(diethylamino)thioxomethyl]-3,5-dinitro- demonstrates significant biological activity across various domains, particularly as an anti-tubercular agent and a potential treatment for neurodegenerative diseases like Alzheimer's. The structure-activity relationship studies suggest that further modifications could enhance its pharmacological profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
